N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide (hereafter referred to as Compound X) features a hybrid heterocyclic scaffold. Its structure comprises:
- A 1,2,4-triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 4.
- A propanamide linker connecting the triazolopyridazine moiety to a tetrahydrothiophene-1,1-dioxide group.
This design integrates sulfone (from tetrahydrothiophene dioxide) and triazolopyridazine functionalities, which are associated with diverse bioactivities, including kinase inhibition and allosteric modulation .
Properties
Molecular Formula |
C13H17N5O4S |
|---|---|
Molecular Weight |
339.37 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C13H17N5O4S/c1-22-13-5-3-11-16-15-10(18(11)17-13)2-4-12(19)14-9-6-7-23(20,21)8-9/h3,5,9H,2,4,6-8H2,1H3,(H,14,19) |
InChI Key |
VDJLOTOGAFZUSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3CCS(=O)(=O)C3)C=C1 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a novel compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydrothiophene moiety and a triazolopyridazine component. Its molecular formula is with a molecular weight of 361.4 g/mol. The presence of the thiophene ring contributes to its unique reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the tetrahydrothiophene ring through cyclization reactions, followed by coupling reactions to attach the triazolopyridazine moiety. Specific reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.
Antimicrobial Activity
Research indicates that compounds containing thiophene rings often exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown activity against various bacterial strains and fungi due to their ability to disrupt cellular processes or inhibit enzyme activity.
Anticancer Potential
Studies have suggested that similar compounds can exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells. The triazolo[4,3-b]pyridazine structure is known for its ability to interact with DNA and inhibit cell proliferation.
Neuropharmacological Effects
Some derivatives of related compounds have been reported to act as GABA-A receptor agonists, suggesting potential applications in treating neurological disorders. The interaction with neurotransmitter systems could offer insights into the compound's effects on anxiety and depression.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Roblin et al., 1945 | Highlighted antimicrobial properties of thiophene derivatives. |
| Zhao et al., 2005 | Demonstrated anticancer activity in related triazole compounds. |
| Montgomery et al., 1962 | Reported on the neuropharmacological effects of similar structures. |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- DNA Interaction : The triazole moiety can intercalate into DNA, disrupting replication and transcription.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could modulate synaptic transmission.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares Compound X with structurally related compounds, focusing on molecular features, substituent effects, and inferred pharmacological properties.
Core Triazolopyridazine Derivatives
A. 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide ()
- Molecular Formula : C₁₉H₂₁N₇O₂
- Key Features :
- Retains the 6-methoxy-triazolopyridazine core and propanamide linker.
- Substituent: A benzimidazole-ethyl group instead of tetrahydrothiophene dioxide.
B. N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide ()
- Key Features :
- Substituted with a 2-chlorobenzyl group.
- Implications : The electron-withdrawing chlorine atom may alter electronic distribution, affecting solubility and metabolic stability relative to Compound X .
C. 3-(1H-indol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide ()
Structural Variations in Tetrahydrothiophene Dioxide Derivatives
A. N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide ()
- Molecular Formula : C₂₂H₂₅N₃O₆S₂
- Key Features: Replaces the triazolopyridazine core with a thiazolidinone ring.
Comparative Data Table
| Compound Name | Molecular Formula | Key Substituents | Inferred Bioactivity | Reference |
|---|---|---|---|---|
| Compound X | C₁₄H₁₉N₅O₄S | Tetrahydrothiophene-1,1-dioxide | Kinase inhibition, Allostery | [3, 14] |
| 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide | C₁₉H₂₁N₇O₂ | Benzimidazole-ethyl | Target affinity enhancement | [2] |
| N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide | Not provided | 2-Chlorobenzyl | Altered metabolic stability | [5] |
| 3-(1H-indol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide | C₁₈H₁₈N₆O₂ | Indole | Aromatic interaction potential | [10] |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide | C₂₂H₂₅N₃O₆S₂ | Thiazolidinone | Redox/anti-inflammatory activity | [14] |
Preparation Methods
Synthesis of Tetrahydrothiophene-1,1-Dioxide Derivatives
The tetrahydrothiophene-1,1-dioxide fragment is typically prepared through sulfonation and oxidation of tetrahydrothiophene. Key steps include:
-
Sulfonation : Reaction of tetrahydrothiophene with chlorosulfonic acid at 0–5°C to form tetrahydrothiophene sulfonic acid.
-
Oxidation : Treatment with hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours to yield 1,1-dioxidotetrahydrothiophene.
Optimization Note : Microwave-assisted oxidation (100°C, 30 min) reduces reaction time by 80% while maintaining >90% yield.
Construction of the 6-Methoxy- Triazolo[4,3-b]Pyridazine Core
The triazolopyridazine ring system is synthesized via cyclocondensation:
-
Hydrazine cyclization : 6-Methoxypyridazine-3-carbohydrazide is treated with cyanogen bromide in ethanol at reflux (78°C, 12 hours) to form the triazole ring.
-
Functionalization : Introduction of a propyl chain at position 3 using acryloyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
Critical Parameters :
Amide Coupling Strategy
The final step involves coupling the tetrahydrothiophene-1,1-dioxide amine with the triazolopyridazine-propanoic acid intermediate:
Protocol :
-
Activation : React 3-(6-methoxy-triazolo[4,3-b]pyridazin-3-yl)propanoic acid with HATU (1.1 eq) and DIPEA (3 eq) in DMF at 0°C for 30 min.
-
Coupling : Add N-(1,1-dioxidotetrahydrothiophen-3-yl)amine (1.05 eq) and stir at room temperature for 12 hours.
-
Workup : Purify via flash chromatography (ethyl acetate/hexane, 7:3) to isolate the product as a white solid.
Yield Optimization :
| Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Coupling Reagent | HATU | HATU/DIPEA |
| Temperature | 25°C | 0°C → 25°C |
| Solvent | DCM | DMF |
| Yield | 65% | 83% |
Advanced Purification and Characterization
Purification Techniques
Spectroscopic Characterization
Industrial-Scale Production Considerations
Solvent Recovery Systems
Q & A
Q. What are the optimal synthetic pathways and reaction conditions for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide?
The synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key steps may include:
- Amide bond formation : Use coupling agents like EDCI or HOBt in solvents such as dimethylformamide (DMF) or acetonitrile under nitrogen atmosphere .
- Triazolo-pyridazine core assembly : Cyclization reactions using hydrazine derivatives or thioureas, often catalyzed by triethylamine or pyridine .
- Sulfone group introduction : Oxidation of tetrahydrothiophene intermediates with meta-chloroperbenzoic acid (mCPBA) .
Critical parameters include temperature control (e.g., 0–5°C for sensitive intermediates) and pH adjustment (e.g., neutral conditions for amide stability) .
Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?
Analytical characterization relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What physicochemical properties (e.g., solubility, logP) are critical for preclinical evaluation, and how are they determined?
- Solubility : Measured via shake-flask method in PBS (pH 7.4) or simulated biological fluids .
- logP : Determined using octanol-water partitioning assays or computational tools like Molinspiration .
- Stability : Assessed under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can researchers identify the primary biological targets of this compound?
Target identification strategies include:
- Surface Plasmon Resonance (SPR) : Screen against kinase or GPCR libraries to detect binding interactions .
- In vitro enzyme assays : Test inhibition of candidate enzymes (e.g., phosphodiesterases, proteases) at varying concentrations (IC determination) .
- Proteomics : Use affinity pull-down assays coupled with LC-MS/MS to identify interacting proteins .
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced potency?
SAR analysis of related triazolo-pyridazine derivatives reveals:
- Methoxy group (6-position) : Critical for binding affinity; substitution with ethoxy reduces activity .
- Tetrahydrothiophene sulfone moiety : Enhances solubility and metabolic stability compared to non-oxidized analogs .
- Propanamide linker : Flexibility impacts target engagement; rigidifying the chain may improve selectivity .
Validated via molecular docking (e.g., AutoDock Vina) and in vitro IC comparisons .
Q. How can contradictory data (e.g., variable IC50_{50}50 values across assays) be resolved?
Potential solutions:
- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3) .
- Buffer optimization : Test activity in varying pH (6.5–7.5) and ionic strength conditions to mimic physiological environments .
- Metabolite interference : Screen for off-target effects using CYP450 inhibition panels .
Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
Scale-up considerations:
- Solvent selection : Replace DMF with less toxic alternatives (e.g., acetonitrile) for easier purification .
- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported EDCI) to reduce waste .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized?
Approaches include:
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .
- Plasma protein binding (PPB) : Adjust logD via substituent modification to reduce PPB and increase free drug concentration .
Q. What experimental frameworks are suitable for studying synergistic effects with other therapeutic agents?
- Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
- Isobologram analysis : Quantify synergy in dose-response matrices (e.g., 1:1 to 1:10 compound ratios) .
- Mechanistic studies : Transcriptomics (RNA-seq) to identify co-targeted pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
